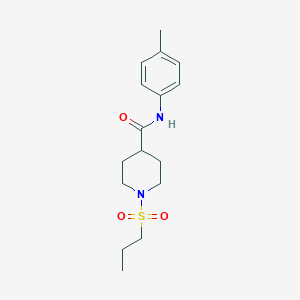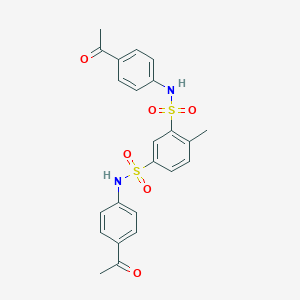![molecular formula C16H15N3O3S B285369 Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)-](/img/structure/B285369.png)
Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been reported to disrupt the cell membrane of pests and fungi, leading to their death.
Biochemical and Physiological Effects:
Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- has been reported to have minimal toxicity in animal studies. It has been shown to have low acute toxicity and does not cause any significant adverse effects on the liver, kidney, or other organs. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity, making it suitable for use in animal studies. However, its mechanism of action is not fully understood, which limits its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)-. In the field of medicine, further studies are needed to determine its efficacy and safety in the treatment of cancer and inflammation. In the field of agriculture, more research is needed to determine its effectiveness as a pesticide and its potential impact on the environment. Additionally, further studies are needed to understand its mechanism of action and to identify potential new applications for this compound.
Conclusion:
In conclusion, Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- is a compound that has potential applications in various scientific fields. Its synthesis method is well-established, and it has been shown to have low toxicity in animal studies. However, its mechanism of action is not fully understood, which limits its potential applications in certain fields. Further research is needed to fully understand its potential applications and to identify new directions for its use.
Métodos De Síntesis
The synthesis of Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- involves the reaction of 2-methyl-3-furoic hydrazide with 4-methylbenzenethiol in the presence of phosphorus oxychloride. The resulting compound is then reacted with potassium hydroxide and acetic anhydride to obtain the final product. This method has been reported to yield a high percentage of pure product.
Aplicaciones Científicas De Investigación
Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and inflammation. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models.
In the field of agriculture, Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)- has been studied for its potential as a pesticide. It has been reported to have insecticidal and fungicidal properties and can be used to control pests and diseases in crops.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-5-12(6-4-10)17-14(20)9-23-16-19-18-15(22-16)13-7-8-21-11(13)2/h3-8H,9H2,1-2H3,(H,17,20) |
Clave InChI |
IVYIEWZJQKJVBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
